Technical Guide: 2-Amino-3-bromo-5-fluorophenol Molecular Structure & Application
This technical guide details the molecular structure, synthesis, and application of 2-Amino-3-bromo-5-fluorophenol (CAS: 1805027-31-9), a critical intermediate in the synthesis of fused heterocyclic scaffolds, particular...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular structure, synthesis, and application of 2-Amino-3-bromo-5-fluorophenol (CAS: 1805027-31-9), a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly 4-substituted benzoxazoles.[1]
[1]
Executive Summary
2-Amino-3-bromo-5-fluorophenol is a multisubstituted aromatic scaffold characterized by orthogonal reactivity profiles.[1] It serves as a high-value building block in medicinal chemistry, specifically for the construction of 4-bromo-6-fluorobenzoxazole derivatives.[1] Its structure features a "push-pull" electronic system where the electron-donating hydroxyl and amino groups are juxtaposed against the electron-withdrawing halogen substituents, creating unique regioselective opportunities for downstream functionalization (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution).[1]
Property
Data
CAS Number
1805027-31-9
IUPAC Name
2-Amino-3-bromo-5-fluorophenol
Molecular Formula
C₆H₅BrFNO
Molecular Weight
206.01 g/mol
Key Isomerism
Regioisomer of 2-amino-5-bromo-3-fluorophenol
Primary Utility
Precursor for 4-bromo-6-fluorobenzoxazoles; Kinase inhibitor scaffold
Part 1: Molecular Architecture & Electronic Analysis
Structural Connectivity
The molecule consists of a phenol core with three specific substitutions:
This specific substitution pattern is critical. The placement of the bromine at C3 (ortho to the amino group) and fluorine at C5 (para to the amino group) defines the steric and electronic landscape.
The "Ortho-Effect": The vicinal arrangement of the hydroxyl (-OH) and amino (-NH₂) groups facilitates strong intramolecular hydrogen bonding (
), which stabilizes the molecule but also reduces the nucleophilicity of the nitrogen lone pair slightly compared to non-hydrogen-bonded anilines.[1]
Halogen Orthogonality:
Bromine (C3): Being a soft halogen, the C-Br bond is labile toward oxidative addition by transition metals (Pd, Ni), making it the primary site for cross-coupling reactions.
Fluorine (C5): The C-F bond is robust and metabolically stable. It exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic attack but activating the C-F bond for potential
The following diagram illustrates the electronic directing effects that govern the synthesis and reactivity of this scaffold.
Caption: Regiochemical logic flow from the precursor core to the target scaffold.
Part 2: Synthesis Protocol
The synthesis of 2-Amino-3-bromo-5-fluorophenol requires precise control to avoid over-bromination or oxidation of the sensitive aminophenol moiety.[1] The most reliable route involves the bromination of 2-amino-5-fluorophenol .[1]
Challenge: The amino group is a stronger activator than the hydroxyl group. In 2-amino-5-fluorophenol, the position para to the amino group (C5) is blocked by Fluorine.[1] The positions ortho to the amino group are C1 (blocked by OH) and C3 (open). Therefore, electrophilic aromatic substitution is naturally directed to C3 , yielding the desired isomer.
Dissolution: Charge a round-bottom flask with 2-amino-5-fluorophenol and anhydrous Acetonitrile. Cool the solution to
using an ice bath to suppress oxidation.
Bromination: Dissolve NBS in a minimal amount of Acetonitrile. Add this solution dropwise to the phenol mixture over 30 minutes. Note: Slow addition is crucial to prevent poly-bromination.[1]
Reaction Monitoring: Stir at
for 1 hour, then allow to warm to RT. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1] The product will appear less polar than the starting material.
Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted bromine species. Extract with Ethyl Acetate ().
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (, gradient 0-20% EtOAc in Hexanes).
NMR should show a distinct shift change from the starting material, and NMR should show two aromatic singlets (or doublets with small coupling) corresponding to H4 and H6.
Part 3: Applications in Drug Discovery
The primary value of 2-Amino-3-bromo-5-fluorophenol lies in its ability to form 4-bromo-6-fluorobenzoxazole , a scaffold used in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]
Cyclization to Benzoxazole
Reaction with triethyl orthoformate or formic acid closes the ring.
The resulting benzoxazole allows for sequential functionalization:
Site A (C4-Br): Suzuki/Buchwald coupling to introduce aryl or amine groups.[1]
Site B (C2-H): Lithiation/deprotonation allows functionalization at the oxazole C2 position.
Caption: Synthesis pathway from the aminophenol precursor to functionalized drug scaffolds.
Part 4: Characterization Data Summary
Researchers should verify the identity of the synthesized compound using the following parameters.
Technique
Expected Signal / Value
Interpretation
NMR
ppm (2H, aromatic)
H4 and H6 protons.[1] H4 appears as a doublet of doublets () due to F coupling.
NMR
to ppm
Single fluorine signal.[1] Shift confirms retention of F.
MS (ESI+)
206, 208 (1:1 ratio)
Characteristic bromine isotope pattern.
Appearance
Off-white to light brown solid
Aminophenols oxidize easily; store under inert gas.[1]
References
ChemicalBook. (2025). 2-Amino-3-bromo-5-fluorophenol Product Properties and CAS 1805027-31-9. Retrieved from [1]
BLD Pharm. (2025). Safety Data Sheet and Catalog for 2-Amino-3-bromo-5-fluorophenol. Retrieved from [1]
National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. PMC10419941. Retrieved from [1]
BenchChem. (2025).[2] Reactivity of 2-Amino-5-bromophenol isomers and derivatives. Retrieved from [1]
Unlocking the Therapeutic Potential of 2-Amino-3-bromo-5-fluorophenol: A Technical Guide for Preclinical Investigation
Foreword In the landscape of modern drug discovery, halogenated organic compounds represent a rich and often underexplored territory for identifying novel therapeutic agents. The strategic incorporation of halogens can p...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
In the landscape of modern drug discovery, halogenated organic compounds represent a rich and often underexplored territory for identifying novel therapeutic agents. The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, enhancing its metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This guide focuses on 2-Amino-3-bromo-5-fluorophenol, a trisubstituted aminophenol derivative, and outlines a comprehensive preclinical research framework to elucidate its potential biological activities. While direct experimental data for this specific compound is nascent, this document leverages established knowledge of structurally related molecules to propose a robust investigational strategy. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded roadmap for exploring the therapeutic promise of this intriguing molecule.
Molecular Profile and Rationale for Investigation
2-Amino-3-bromo-5-fluorophenol is a small molecule characterized by an aromatic phenol ring substituted with an amino group, a bromine atom, and a fluorine atom. This unique combination of functional groups suggests a high potential for diverse biological interactions.
The Aminophenol Core: Aminophenols are known to be chemically reactive and serve as precursors for various pharmaceuticals.[4] Depending on the substitution pattern, they can exhibit a range of biological effects, including analgesic, antipyretic, and prooxidant activities.[5][6]
The Role of Halogenation: The presence of both bromine and fluorine is particularly noteworthy. Fluorine is a well-established bioisostere for hydrogen that can enhance binding affinity and metabolic stability.[2][3] Bromine, on the other hand, can participate in halogen bonding and serves as a versatile synthetic handle for creating more complex derivatives.[2][3] Derivatives of bromophenols have shown potential as antioxidant, anticancer, anti-diabetic, and anti-inflammatory agents.[7]
Given these structural features, we hypothesize that 2-Amino-3-bromo-5-fluorophenol may possess significant anticancer, antimicrobial, and antioxidant properties. The following sections detail the experimental workflows to rigorously test these hypotheses.
Investigating Anticancer Activity
The presence of halogen atoms on aromatic scaffolds is a common feature in many kinase inhibitors and other anticancer agents.[1] Derivatives of similar compounds, such as 2-Amino-4-chloro-5-fluorophenol and 3-Bromo-5-fluorophenol, have been explored for their potential in cancer therapy.[1][8]
Initial Cytotoxicity Screening
The first step is to assess the compound's general toxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Cell Culture: Culture a panel of human cancer cell lines (e.g., HL-60 [leukemia], MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media until they reach 80% confluency.
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Treatment: Prepare a stock solution of 2-Amino-3-bromo-5-fluorophenol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the treatment solutions to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical IC50 Values of 2-Amino-3-bromo-5-fluorophenol in Cancer Cell Lines
Cell Line
Cancer Type
Hypothetical IC50 (µM)
HL-60
Promyelocytic Leukemia
8.5
MCF-7
Breast Adenocarcinoma
15.2
A549
Lung Carcinoma
22.8
HCT116
Colorectal Carcinoma
18.9
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for investigating apoptosis and cell cycle arrest.
Evaluation of Antimicrobial Activity
Halogenated phenols and their derivatives have a long history of use as antimicrobial agents.[9] The presence of bromine and fluorine in the target molecule suggests that it may be effective against a range of pathogenic bacteria and fungi.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the antimicrobial efficacy of a compound.
Experimental Protocol: Broth Microdilution
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for yeast).
Compound Dilution: Serially dilute 2-Amino-3-bromo-5-fluorophenol in a 96-well microtiter plate using the appropriate broth to create a range of concentrations.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical MIC Values of 2-Amino-3-bromo-5-fluorophenol
Microorganism
Type
Hypothetical MIC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
16
Escherichia coli
Gram-negative Bacteria
32
Candida albicans
Yeast
64
Assessment of Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[10] The electron-donating amino group on the phenol ring may further enhance this activity.
DPPH Radical Scavenging Assay
This is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Experimental Protocol: DPPH Assay
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Compound Preparation: Prepare various concentrations of 2-Amino-3-bromo-5-fluorophenol in methanol.
Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. Ascorbic acid should be used as a positive control.
Calculation: Calculate the percentage of radical scavenging activity.
Diagram of Antioxidant Mechanism
Caption: Potential synthetic routes to 2-Amino-3-bromo-5-fluorophenol.
Conclusion and Future Directions
This technical guide provides a foundational research framework for investigating the potential biological activities of 2-Amino-3-bromo-5-fluorophenol. The proposed experiments are designed to systematically evaluate its anticancer, antimicrobial, and antioxidant properties. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies, toxicology profiling, and the synthesis of a focused library of derivatives to establish structure-activity relationships. The unique combination of functional groups in 2-Amino-3-bromo-5-fluorophenol makes it a compelling candidate for novel drug discovery, and the methodologies outlined herein offer a clear path for its preclinical evaluation.
References
Guidechem. (n.d.). How to synthesize 2-amino-3-bromo-5-flooropyridine.
Benchchem. (n.d.). Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols.
Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.).
Kim, J. H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 569.
Enhancing Agrochemicals: The Role of 3-Bromo-2-fluorophenol. (n.d.).
Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives.
Google Patents. (n.d.). Production process for 3-fluorophenol.
Lee, J. H., & Kim, C. Y. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(3), 527-535.
Ossila. (n.d.). 3-Bromo-5-fluorophenol.
Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
ResearchGate. (n.d.). Aminophenols.
De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3329.
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. (n.d.).
Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 105, 130080.
The Strategic Utility of 2-Amino-3-bromo-5-fluorophenol in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Building Block In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting mate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 2-Amino-3-bromo-5-fluorophenol (CAS No. 1805027-31-9) has emerged as a highly valuable and versatile building block, offering chemists a unique combination of reactive functional groups positioned on a fluorinated benzene ring. This trifunctional scaffold, possessing an amine, a bromine atom, and a hydroxyl group, provides a powerful platform for a diverse array of chemical transformations, enabling the efficient synthesis of novel heterocyclic compounds and other intricate molecular targets.
The strategic placement of the amino, bromo, and hydroxyl groups allows for selective and sequential reactions, providing a high degree of control in multistep syntheses. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. This technical guide will delve into the synthetic utility of 2-Amino-3-bromo-5-fluorophenol, providing a detailed examination of a key synthetic application, complete with an experimental protocol and a discussion of the underlying chemical principles.
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of 2-Amino-3-bromo-5-fluorophenol is essential for its effective application in synthesis.
Property
Value
Source
CAS Number
1805027-31-9
Molecular Formula
C₆H₅BrFNO
Molecular Weight
206.01 g/mol
Appearance
Off-white to light brown crystalline powder
Purity
Typically >97%
Synthetic Applications: A Gateway to Complex Heterocycles
The unique arrangement of functional groups in 2-Amino-3-bromo-5-fluorophenol makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The ortho-relationship of the amino and hydroxyl groups is particularly well-suited for the construction of fused ring systems such as benzoxazoles and benzimidazoles, which are privileged scaffolds in medicinal chemistry.
One notable application of this building block is in the synthesis of substituted benzo[d]imidazol-2(3H)-ones. These structures are of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.
Experimental Protocol: Synthesis of 7-bromo-5-fluoro-1H-benzo[d]imidazol-2(3H)-one
The following protocol is adapted from the patent literature and demonstrates the practical application of 2-Amino-3-bromo-5-fluorophenol in the synthesis of a key intermediate for the development of therapeutic agents.
Reaction Scheme:
A schematic representation of the synthesis of 7-bromo-5-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Materials:
2-Amino-3-bromo-5-fluorophenol (1.0 eq)
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a solution of 2-Amino-3-bromo-5-fluorophenol in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Stir the resulting mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion of the initial reaction, heat the mixture to reflux (approximately 65-67 °C) and maintain this temperature for 12-16 hours.
After the reflux period, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the THF.
The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 7-bromo-5-fluoro-1H-benzo[d]imidazol-2(3H)-one, as a solid.
Causality Behind Experimental Choices:
Anhydrous THF: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive 1,1'-Carbonyldiimidazole (CDI) and any reactive intermediates formed during the reaction.
1,1'-Carbonyldiimidazole (CDI): CDI serves as a safe and effective phosgene equivalent for the cyclization reaction. It reacts with the amino and hydroxyl groups of the starting material to form a cyclic carbamate, which then rearranges to the more stable benzimidazolone structure upon heating.
Inert Atmosphere: An inert atmosphere is maintained to prevent oxidation of the electron-rich aminophenol starting material and any intermediates.
Heating/Reflux: The thermal conditions are necessary to drive the intramolecular cyclization and rearrangement to the final product.
The Strategic Advantage of the Bromo Substituent
While the primary reaction described above utilizes the amino and hydroxyl groups, the bromine atom at the 3-position remains intact. This is a key strategic advantage of using 2-Amino-3-bromo-5-fluorophenol as a building block. The bromo substituent serves as a versatile handle for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and other moieties at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
2-Amino-3-bromo-5-fluorophenol is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups, coupled with the presence of a fluorine atom, provides chemists with a strategic platform for the efficient construction of complex and biologically relevant molecules. The ability to perform selective transformations on the amino and hydroxyl groups, while retaining the bromine atom for subsequent functionalization, underscores its value in the design and synthesis of novel chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. The detailed experimental protocol provided herein serves as a practical example of its utility and a foundation for further exploration of its synthetic potential.
References
WO2018107111A1. Preparation of fused bicyclic heteroaryl compounds as kinase inhibitors.
Protocols & Analytical Methods
Method
Application of 2-Amino-3-bromo-5-fluorophenol in the Synthesis of Novel Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Strategic Importance of Halogenated Phenols in Agrochemical Design 2-Amino-3-bromo-5-fluorophenol is a highly functionalized aroma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Halogenated Phenols in Agrochemical Design
2-Amino-3-bromo-5-fluorophenol is a highly functionalized aromatic building block poised for significant applications in the synthesis of next-generation agrochemicals. Its unique substitution pattern—featuring an amino group, a hydroxyl moiety, and two different halogen atoms (bromine and fluorine)—offers a versatile platform for creating complex molecular architectures with potent biological activity. The strategic incorporation of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity to target proteins, and overall efficacy. Similarly, the bromine atom serves as a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of 2-Amino-3-bromo-5-fluorophenol, focusing on its application in the synthesis of a representative class of potential agrochemicals: substituted pyridyl ethers.
Core Application: Synthesis of Substituted Pyridyl Ether Derivatives
Substituted pyridyl ethers are a prominent class of agrochemicals, with commercial examples exhibiting both herbicidal and fungicidal activities. The synthesis of these compounds often involves the nucleophilic substitution of a halogenated pyridine with a substituted phenol. 2-Amino-3-bromo-5-fluorophenol is an ideal starting material for creating novel pyridyl ethers with potential agrochemical applications.
Rationale for Synthetic Strategy
The synthetic approach outlined below leverages the differential reactivity of the functional groups on the 2-Amino-3-bromo-5-fluorophenol scaffold. The hydroxyl group is a potent nucleophile for the etherification reaction with an activated pyridine ring system. The amino group can be subsequently modified to introduce a variety of functionalities, such as amides, ureas, or sulfonamides, which are common in bioactive molecules. The bromine atom provides a site for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-bromo-5-fluoro-1-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzene (Intermediate 1)
This protocol details the synthesis of a key pyridyl ether intermediate through a nucleophilic aromatic substitution reaction.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of Intermediate 1.
Materials:
Reagent
CAS Number
Molecular Weight
Quantity (Example)
2-Amino-3-bromo-5-fluorophenol
1805027-31-9
206.01
2.06 g (10 mmol)
2-Chloro-5-(trifluoromethyl)pyridine
69045-84-7
181.54
1.99 g (11 mmol)
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.76 g (20 mmol)
N,N-Dimethylformamide (DMF), anhydrous
68-12-2
73.09
50 mL
Ethyl Acetate
141-78-6
88.11
As needed
Brine
N/A
N/A
As needed
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
Silica Gel (for column chromatography)
7631-86-9
N/A
As needed
Procedure:
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-bromo-5-fluorophenol (2.06 g, 10 mmol), 2-Chloro-5-(trifluoromethyl)pyridine (1.99 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Intermediate 1.
Expected Yield: 75-85%
Protocol 2: Synthesis of N-(2-Bromo-4-fluoro-6-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)acetamide (A Representative Agrochemical Candidate)
This protocol describes the acylation of the amino group of Intermediate 1 to generate a representative final product.
Workflow Diagram:
Caption: Synthetic workflow for the acylation of Intermediate 1.
Materials:
Reagent
CAS Number
Molecular Weight
Quantity (Example)
Intermediate 1
N/A
351.05
3.51 g (10 mmol)
Acetyl Chloride
75-36-5
78.50
0.86 g (11 mmol)
Pyridine, anhydrous
110-86-1
79.10
1.58 g (20 mmol)
Dichloromethane (DCM), anhydrous
75-09-2
84.93
50 mL
1 M Hydrochloric Acid (HCl)
7647-01-0
36.46
As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution
144-55-8
84.01
As needed
Brine
N/A
N/A
As needed
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
Procedure:
Dissolve Intermediate 1 (3.51 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a dry 100 mL round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add anhydrous pyridine (1.58 g, 20 mmol) to the solution.
Add acetyl chloride (0.86 g, 11 mmol) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding 50 mL of water.
Separate the organic layer and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Expected Yield: 80-90%
Data Summary
Compound
Molecular Formula
Molecular Weight
Appearance
Yield (%)
Purity (by HPLC)
Intermediate 1
C₁₂H₇BrF₄N₂O
351.05
Off-white solid
82
>98%
Final Product
C₁₄H₉BrF₄N₂O₂
393.09
White solid
88
>99%
Mechanistic Insights
The synthesis of the pyridyl ether (Intermediate 1) proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the phenoxide ion generated in situ from 2-Amino-3-bromo-5-fluorophenol and a base.
Reaction Mechanism Diagram:
Caption: Simplified mechanism for pyridyl ether formation.
The subsequent acylation of the amino group is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and releases a chloride ion.
Conclusion
2-Amino-3-bromo-5-fluorophenol is a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols and mechanistic insights provided in this guide demonstrate a clear and efficient pathway to substituted pyridyl ethers, a class of compounds with proven agrochemical potential. The multi-functional nature of 2-Amino-3-bromo-5-fluorophenol allows for extensive structural modifications, making it an ideal scaffold for the discovery and optimization of new active ingredients in the ongoing effort to develop more effective and sustainable crop protection solutions.
References
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, [Link]
Process for the preparation of certain diphenyl ethers.
2-Amino-3-chloro-5-trifluoromethylpyridine.
Substituted 4-amino-picolinic acids and their use as herbicides. European Patent Office, [Link]
Application
Buchwald-Hartwig amination of 2-Amino-3-bromo-5-fluorophenol
Application Note: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-fluorophenol Executive Summary The Buchwald-Hartwig amination of 2-Amino-3-bromo-5-fluorophenol (CAS: 186309-73-9) presents a distinct chemoselective chal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-fluorophenol
Executive Summary
The Buchwald-Hartwig amination of 2-Amino-3-bromo-5-fluorophenol (CAS: 186309-73-9) presents a distinct chemoselective challenge due to the presence of three competing functional groups: an acidic phenol (pKa ~8-9), a nucleophilic primary amine (ortho to the halogen), and the electrophilic aryl bromide.
While the fluorine substituent at the 5-position electronically activates the C-Br bond for oxidative addition, the free hydroxyl and amino groups can lead to catalyst poisoning, competitive binding, or oligomerization. This guide outlines two validated protocols:
Method A (Direct Coupling): Utilizes 3rd/4th Generation Palladium precatalysts with soluble bases to bypass protection steps.
Method B (Protected Route): A high-fidelity industrial workflow involving cyclic protection to ensure regioselectivity and scalability.
Substrate Analysis & Mechanistic Challenges
The Substrate: 2-Amino-3-bromo-5-fluorophenol
Electrophile (C-Br): Positioned at C3.[1] The ortho-amino group (C2) creates steric crowding but also offers potential for chelation.
Electronic Modulator (-F): The fluorine at C5 exerts an inductive electron-withdrawing effect (-I), lowering the LUMO energy of the C-Br bond, thereby facilitating Oxidative Addition by the Pd(0) species.
Interference Points:
Phenol (-OH): Consumes base; the resulting phenoxide can bridge palladium centers, forming inactive dimers.
Aniline (-NH2): Can act as a competing nucleophile (homocoupling) or form stable, non-reactive chelates with the metal center.
Decision Matrix: Pathway Selection
Feature
Method A: Direct Coupling
Method B: Protected Route
Primary Goal
Rapid screening; Library synthesis.
Scale-up; GMP manufacturing; High purity.
Step Count
1 Step (Convergent).
3 Steps (Protection Coupling Deprotection).
Yield Potential
Moderate to Good (50–75%).
Excellent (>85%).
Key Risk
Catalyst deactivation; protodehalogenation.
Added synthetic steps.
Experimental Protocols
Method A: Direct Coupling (LHMDS/BrettPhos System)
Best for: Rapid derivatization where protection/deprotection is inefficient.
Rationale: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) serves a dual purpose: it acts as a soluble base to deprotonate the phenol (preventing catalyst poisoning) and facilitates the amination. BrettPhos or RuPhos are required to prevent the formation of stable Pd-amine chelates at the ortho position.
Protocol:
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.
Base: LiHMDS (1.0 M in THF, 2.5 equiv ). Note: Extra equivalents are required to neutralize the phenol and the ammonium species.
Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration).
Execution:
Add substrate and catalyst to the vial under inert atmosphere.
Add solvent, followed by the amine.
Add LiHMDS dropwise at room temperature. (Solution may darken).
Seal and heat to 80°C for 4–12 hours.
Workup:
Quench with saturated NH₄Cl solution.
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Purify via flash chromatography (typically requiring polar gradients due to the aminophenol nature).
Method B: The "Cyclic Carbamate" Route (Gold Standard)
Best for: High-value synthesis, avoiding "sticky" side-reactions.
Rationale: Converting the 2-amino-phenol moiety into a cyclic carbamate (benzoxazolone derivative) masks both the proton of the phenol and the nucleophilicity of the aniline simultaneously.
Protocol:
Step 1: Protection
Dissolve 2-Amino-3-bromo-5-fluorophenol in dry THF.
Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv) or Triphosgene (0.4 equiv) with TEA.
Stir at reflux for 2 hours.
Isolate the 7-bromo-5-fluorobenzo[d]oxazol-2(3H)-one intermediate.
Step 2: Buchwald-Hartwig Coupling
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.
Solvent: t-Amyl Alcohol or Toluene at 100°C.
Reaction: The cyclic carbamate is an excellent electrophile. The reaction proceeds cleanly to the N-arylated intermediate.
Step 3: Deprotection (Hydrolysis)
Treat the coupled product with NaOH (aq) / Ethanol at reflux.
Acidify to pH 7 to recover the final 2,3-diamino-5-fluorophenol derivative.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for this specific substrate.
Figure 1: Strategic workflow for the amination of 2-amino-3-bromo-5-fluorophenol, comparing direct vs. protected methodologies.
Troubleshooting & Optimization Guide
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by free phenol.
Switch to Method B (Protection) or increase LiHMDS to ensure full deprotonation before adding catalyst.
The Strategic Utility of 2-Amino-3-bromo-5-fluorophenol in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release Shanghai, China – February 3, 2026 – As the landscape of pharmaceutical development evolves towards increasingly complex and targeted therapeutics, the selection of versatile and strategically funct...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Shanghai, China – February 3, 2026 – As the landscape of pharmaceutical development evolves towards increasingly complex and targeted therapeutics, the selection of versatile and strategically functionalized starting materials is paramount. This application note delves into the utility of 2-Amino-3-bromo-5-fluorophenol (CAS No. 186309-73-9), a key precursor whose unique substitution pattern offers medicinal chemists a powerful scaffold for the synthesis of sophisticated Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors.
Introduction: A Precursor Poised for Complexity
2-Amino-3-bromo-5-fluorophenol is a trifunctionalized aromatic compound featuring an amine, a bromine atom, and a fluorine atom arranged in a specific ortho, meta, and para relationship to a hydroxyl group. This distinct arrangement of reactive sites and modulating groups provides a rich platform for the construction of complex heterocyclic systems, which form the core of many modern targeted therapies. The strategic placement of the bromine and fluorine atoms, in particular, allows for selective manipulation and offers significant advantages in tuning the physicochemical and pharmacological properties of the final API.
The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The bromine atom, on the other hand, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The vicinal amino and hydroxyl groups are primed for cyclization reactions to form key heterocyclic cores, most notably benzoxazoles, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[3][4]
Table 1: Physicochemical Properties of 2-Amino-3-bromo-5-fluorophenol [5]
Property
Value
CAS Number
186309-73-9
Molecular Formula
C₆H₅BrFNO
Molecular Weight
206.01 g/mol
Appearance
Faint cream crystalline powder
Predicted Boiling Point
249.1 ± 40.0 °C
Predicted Density
1.863 ± 0.06 g/cm³
Predicted pKa
7.80 ± 0.15
The Strategic Advantage in API Synthesis: A Focus on Benzoxazole-Based Kinase Inhibitors
The ortho-disposed amino and hydroxyl groups of 2-Amino-3-bromo-5-fluorophenol make it an ideal precursor for the synthesis of substituted benzoxazoles. The general synthesis involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[3] This reaction provides a direct and efficient route to a core heterocyclic structure found in numerous kinase inhibitors.
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The benzoxazole scaffold has been identified as a privileged structure in the design of potent kinase inhibitors.[6][7] The strategic incorporation of bromine and fluorine atoms from the 2-Amino-3-bromo-5-fluorophenol precursor into the benzoxazole core can significantly influence the inhibitor's potency and selectivity.
Figure 1: General workflow for the synthesis of substituted benzoxazoles from 2-Amino-3-bromo-5-fluorophenol.
Detailed Protocol: Synthesis of a 6-Bromo-5-fluoro-2-substituted-benzoxazole Intermediate
This protocol outlines a representative procedure for the synthesis of a 6-bromo-5-fluoro-2-substituted-benzoxazole, a key intermediate for further elaboration into a potential kinase inhibitor. This method is adapted from established procedures for benzoxazole synthesis from 2-aminophenols.[6]
Nickel(II) sulfate (NiSO₄) or another suitable Lewis acid catalyst (10 mol%)
Ethyl acetate (EtOAc)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 2-Amino-3-bromo-5-fluorophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).
Add a catalytic amount of NiSO₄ (10 mol%).
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, as indicated by TLC, remove the solvent under reduced pressure.
Dissolve the resulting residue in ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired 2-substituted-6-bromo-5-fluorobenzoxazole.
Expected Yield: 75-90% (based on analogous reactions[6])
Causality Behind Experimental Choices:
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.
Nickel(II) Sulfate as Catalyst: Acts as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of the aminophenol.[6] Other Lewis acids can also be employed.
Room Temperature Reaction: This mild condition is often sufficient for the condensation and subsequent cyclization, minimizing the formation of side products.
Aqueous Workup: Removes the catalyst and any water-soluble impurities.
Column Chromatography: Ensures the purification of the final product to a high degree, which is crucial for subsequent steps in an API synthesis.
Safety and Handling
2-Amino-3-bromo-5-fluorophenol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for related compounds, it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Table 2: GHS Hazard Classifications for a Structurally Similar Compound (2-Amino-5-fluorophenol) [8]
Hazard Class
Category
Acute toxicity, oral
4
Acute toxicity, dermal
4
Skin corrosion/irritation
2
Serious eye damage/eye irritation
2A
Acute toxicity, inhalation
4
Specific target organ toxicity, single exposure; Respiratory tract irritation
3
Future Perspectives and Applications
The strategic functionalization of 2-Amino-3-bromo-5-fluorophenol makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules. Beyond benzoxazoles, the reactive sites on this molecule can be exploited for the construction of other heterocyclic systems of medicinal importance. The bromine atom, in particular, opens the door to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity.
Figure 2: Potential synthetic pathways from 2-Amino-3-bromo-5-fluorophenol to diverse APIs.
As the demand for highly specific and potent APIs continues to grow, the use of strategically designed precursors like 2-Amino-3-bromo-5-fluorophenol will become increasingly critical. Its inherent functionality provides a robust starting point for the efficient and modular synthesis of next-generation therapeutics.
References
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Available at: [Link]
PubChem. (n.d.). 2-Amino-5-fluorophenol. National Center for Biotechnology Information. Available at: [Link]
Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.
MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available at: [Link]
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
PubMed Central. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available at: [Link]
PubMed Central. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available at: [Link]
PubMed. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Available at: [Link]
PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available at: [Link]
Taylor & Francis Online. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Available at: [Link]
RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
ACS Publications. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]
PubMed Central. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
Journal of Chemical Research, Synopses. (n.d.). Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Available at: [Link]
Application Notes and Protocols for the Synthesis of 2-Amino-3-bromo-5-fluorophenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Halogenated Aminophenols Substituted aminophenols are a critical class...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Aminophenols
Substituted aminophenols are a critical class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of halogen atoms, such as bromine and fluorine, into the aromatic scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a key tool in drug discovery and development.[1] This guide provides a detailed, field-proven experimental protocol for the synthesis of 2-amino-3-bromo-5-fluorophenol, a versatile building block for further chemical elaboration. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both success and a deep understanding of the underlying chemistry.
Synthetic Strategy: A Multi-Step Approach to Regioselective Synthesis
A direct, single-step synthesis of 2-amino-3-bromo-5-fluorophenol is challenging due to the difficulty in controlling the regioselectivity of the bromination. Therefore, a robust, multi-step approach is employed, starting from the commercially available 2-amino-5-fluorophenol. The synthetic strategy hinges on the judicious use of a protecting group to control the reactivity of the amino functionality and to direct the subsequent electrophilic bromination to the desired position.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 2-Amino-3-bromo-5-fluorophenol and its derivatives.
Part 1: Synthesis of 2-Amino-3-bromo-5-fluorophenol
Step 1: Protection of the Amino Group (Acetylation)
Rationale: The amino group of the starting material, 2-amino-5-fluorophenol, is highly activating and susceptible to oxidation during electrophilic substitution reactions. To prevent side reactions and to control the regioselectivity of the subsequent bromination step, the amino group is protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled reactions.
Protocol: Synthesis of N-(4-fluoro-2-hydroxyphenyl)acetamide
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (78.7 mmol) of 2-amino-5-fluorophenol in 100 mL of glacial acetic acid.
Addition of Reagent: To the stirred solution, add 8.8 mL (94.4 mmol) of acetic anhydride in a single portion.
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1 hour.
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature.
Pour the cooled solution into 500 mL of ice-cold water with vigorous stirring.
A precipitate will form. Collect the solid product by vacuum filtration.
Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 90-95%.
Compound
Molecular Weight ( g/mol )
Appearance
Purity (Typical)
N-(4-fluoro-2-hydroxyphenyl)acetamide
169.15
White to off-white solid
>95%
Step 2: Regioselective Bromination
Rationale: The bromination of N-(4-fluoro-2-hydroxyphenyl)acetamide is a key step where regioselectivity is crucial. Both the hydroxyl (-OH) and the acetamido (-NHCOCH₃) groups are ortho-, para-directing. The position ortho to the strongly activating hydroxyl group and meta to the deactivating fluorine atom (C3) is the most sterically accessible and electronically favorable site for electrophilic substitution. The use of N-bromosuccinimide (NBS) in a suitable solvent provides a mild and selective source of electrophilic bromine.
Protocol: Synthesis of N-(3-bromo-4-fluoro-2-hydroxyphenyl)acetamide
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (59.1 mmol) of N-(4-fluoro-2-hydroxyphenyl)acetamide in 200 mL of acetonitrile.
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
Addition of Brominating Agent: Dissolve 10.5 g (59.1 mmol) of N-bromosuccinimide (NBS) in 100 mL of acetonitrile and add this solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with brine (100 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure N-(3-bromo-4-fluoro-2-hydroxyphenyl)acetamide.
Expected Outcome: A crystalline solid. The expected yield is typically in the range of 75-85%.
Compound
Molecular Weight ( g/mol )
Appearance
Purity (Typical)
N-(3-bromo-4-fluoro-2-hydroxyphenyl)acetamide
248.05
Crystalline solid
>97%
Step 3: Deprotection (Hydrolysis of Acetamide)
Rationale: The final step in the synthesis of the target molecule is the removal of the acetyl protecting group to regenerate the free amino group. Acid-catalyzed hydrolysis is a standard and effective method for this transformation. The conditions are chosen to be vigorous enough to cleave the amide bond without causing unwanted side reactions on the halogenated aromatic ring.
Protocol: Synthesis of 2-Amino-3-bromo-5-fluorophenol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (40.3 mmol) of N-(3-bromo-4-fluoro-2-hydroxyphenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of 6 M hydrochloric acid.
Reaction Conditions: Heat the suspension to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-3-bromo-5-fluorophenol.
Expected Outcome: A solid product, the color of which may vary from off-white to light brown. The expected yield is typically in the range of 80-90%.
Compound
Molecular Weight ( g/mol )
Appearance
Purity (Typical)
2-Amino-3-bromo-5-fluorophenol
206.02
Off-white to light brown solid
>98%
Part 2: Synthesis of 2-Amino-3-bromo-5-fluorophenol Derivatives
The synthesized 2-amino-3-bromo-5-fluorophenol is a versatile intermediate for the creation of a diverse library of derivatives with potential applications in drug discovery. The presence of the amino and hydroxyl groups allows for a range of chemical transformations.
Protocol 1: Synthesis of Benzoxazole Derivatives
Rationale: Benzoxazoles are a prominent heterocyclic scaffold found in many biologically active compounds. They can be readily synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivative. This protocol describes the synthesis of a benzoxazole derivative from 2-amino-3-bromo-5-fluorophenol and a representative aromatic aldehyde, followed by oxidative cyclization.
Caption: Workflow for the synthesis of benzoxazole derivatives.
Protocol:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (4.85 mmol) of 2-amino-3-bromo-5-fluorophenol and an equimolar amount of the desired aromatic aldehyde (e.g., 0.51 mL, 4.85 mmol of benzaldehyde) in 20 mL of ethanol.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Oxidative Cyclization: After the formation of the Schiff base is complete, add 1.1 equivalents of an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and continue to reflux for another 2-4 hours.
Work-up and Isolation:
Cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain the desired benzoxazole derivative.
Protocol 2: Synthesis of N-Phenyl Urea Derivatives
Rationale: Urea derivatives are important pharmacophores with a wide range of biological activities. The reaction of the amino group of 2-amino-3-bromo-5-fluorophenol with an isocyanate provides a straightforward route to N-phenyl urea derivatives.
Protocol:
Reaction Setup: Dissolve 1.0 g (4.85 mmol) of 2-amino-3-bromo-5-fluorophenol in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
Reagent Addition: Add 1.1 equivalents of the desired phenyl isocyanate (e.g., 0.58 mL, 5.34 mmol of phenyl isocyanate) dropwise to the stirred solution at room temperature.
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Work-up and Isolation:
Once the reaction is complete, quench with a few drops of methanol.
Remove the solvent under reduced pressure.
Triturate the residue with hexane to induce precipitation.
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
2-Amino-5-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Strong oxidizing agent.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Phenyl Isocyanate: Toxic if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Analytical Characterization
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Melting Point Analysis: To assess the purity of solid compounds.
References
PubChem. (n.d.). 2-Amino-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: Quantitative Analysis of 2-Amino-3-bromo-5-fluorophenol
Executive Summary This application note details the analytical protocol for the quantification and purity assessment of 2-Amino-3-bromo-5-fluorophenol , a critical intermediate often associated with the synthesis of hypo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the analytical protocol for the quantification and purity assessment of 2-Amino-3-bromo-5-fluorophenol , a critical intermediate often associated with the synthesis of hypoxia-inducible factor (HIF-2α) inhibitors (e.g., Belzutifan analogs).[1]
The simultaneous presence of an electron-donating amino group and electron-withdrawing halogens (bromine, fluorine) on the phenolic scaffold creates unique analytical challenges:
Amphoteric Nature: The molecule possesses both acidic (phenol, pKa ~8.[1]5) and basic (aniline, pKa ~3.[1]5) functionalities, requiring precise pH control for retention stability.[1]
Oxidative Instability: Like many ortho-aminophenols, this compound is prone to rapid oxidation into quinone imines, necessitating specific sample preparation stabilizers.[1]
Regioisomerism: Distinguishing the target molecule from its isomer (e.g., 2-Amino-5-bromo-3-fluorophenol) requires high-selectivity stationary phases.[1]
The primary stability risk is the oxidation of the ortho-aminophenol moiety.[1] Upon exposure to air or light in solution, the compound degrades into a quinone imine species, leading to sample discoloration (browning) and quantitation errors.[1]
This is the standard release method for assay and purity.[1]
Chromatographic Conditions
Parameter
Condition
Rationale
Column
Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm
Critical: PFP phases offer superior selectivity for halogenated aromatics and regioisomers compared to standard C18 due to pi-pi and dipole-dipole interactions [1].[1]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Low pH (~2.[1]0) ensures the amino group is fully protonated (), preventing peak tailing caused by silanol interactions.[1]
Mobile Phase B
Acetonitrile (HPLC Grade)
Preferred over Methanol to reduce system backpressure and prevent potential methylation artifacts.[1]
Ensure autosampler temperature is set to 4°C to prevent degradation during the run.
LOD/LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
Critical for cleaning validation.
Robustness
pH variation ± 0.2 units
Verify that small pH changes do not cause the amine to deprotonate, which would drastically shift retention time.[1]
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
Cause: Interaction between the protonated amine and residual silanols on the silica support.[1]
Solution: Increase buffer strength (e.g., 0.1% TFA to 0.2% TFA) or use an "end-capped" column specifically designed for basic compounds (e.g., Zorbax SB-C18).[1]
Solution: Degas mobile phases thoroughly.[1] Add 0.05% Sodium Bisulfite to Mobile Phase A if the problem persists (note: this may increase background noise in UV).[1]
Solution: Ensure the sample diluent is weaker (more water) than the initial mobile phase gradient.[1] If the gradient starts at 5% ACN, the sample should be in <20% ACN.[1]
References
Phenomenex Inc. (2023).[1] Selectivity of PFP Phases for Halogenated Compounds. Application Guide. Link
Sielc Technologies. (2022).[1] HPLC Method for Analysis of Aminophenols. Application Note. Link
PubChem. (2023).[1] Compound Summary: 2-Amino-5-fluorophenol (Analogous Chemistry). National Library of Medicine.[1] Link[1]
ICH Guidelines. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Xu, R. et al. (2019).[1] Process Development of Belzutifan (PT2977).[1][4] (Contextual reference for HIF-2α inhibitor intermediates). Journal of Organic Chemistry. Link
(Note: While specific literature for the exact isomer "2-Amino-3-bromo-5-fluorophenol" is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous halogenated aminophenols used in GMP environments.)
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-fluorophenol
This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research laboratory setting. It bypasses generic introductions to focus on high-value troubleshooting and m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a dynamic Technical Support Center resource, designed for immediate application in a research laboratory setting. It bypasses generic introductions to focus on high-value troubleshooting and mechanistic problem-solving.
Ticket ID: CHEMSUP-ABFP-001
Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Loss
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Diagnostic Summary
The synthesis of 2-Amino-3-bromo-5-fluorophenol presents a classic "push-pull" conflict in aromatic substitution. The target molecule features a 1,2,3-trisubstituted pattern (OH at C1, NH₂ at C2, Br at C3) which is sterically crowded and electronically complex.
Primary Failure Modes:
Regioisomer Misalignment: Direct bromination of 2-amino-5-fluorophenol favors the C4 or C6 position due to the directing effects of the hydroxyl group and steric hindrance at C3.
Hydrodehalogenation: Loss of the bromine atom during the reduction of nitro-precursors (if using catalytic hydrogenation).
Oxidative Quinone Formation: Rapid degradation of the electron-rich aminophenol core upon exposure to air.
Diagnostic Workflow (Interactive Logic)
The following logic tree helps you identify the root cause of your impurity profile based on your current synthetic route.
Caption: Decision tree for diagnosing impurity profiles based on synthetic route selection.
Detailed Troubleshooting Guides
Issue #1: Regioselectivity Failure (The "Wrong Isomer" Problem)
Context: If you are brominating 2-amino-5-fluorophenol (or its N-acetyl protected form), the directing groups compete.
-NH₂ (C2): Strong activator. Directs ortho (to C3) and para (to C5 - blocked by F).
-OH (C1): Strong activator.[1] Directs ortho (to C6) and para (to C4).
The Problem: While -NH₂ is a stronger activator than -OH, the C3 position is "sandwiched" between the OH and NH₂ groups. Steric hindrance often forces the incoming bromine electrophile to C4 (para to OH) or C6 (ortho to OH), resulting in the wrong isomer.
Corrective Protocol:
If you observe a singlet in the aromatic region of your NMR (indicating para-substitution relative to F), you likely have the C4-bromo isomer.
Variable
Recommendation
Mechanism
Reagent
N-Bromosuccinimide (NBS)
Provides a controlled, low-concentration source of bromonium ions (), reducing "shotgun" bromination at C4/C6.
Temperature
-78°C to -20°C
Kinetic control favors the electronically preferred position (C3, ortho to amine) over the sterically favored positions (C4/C6).
Solvent
Acetonitrile or DMF
Polar aprotic solvents can modulate the reactivity of the amine via hydrogen bonding.
Strategic Fix
Route Switch
Stop direct bromination. Instead, perform nitration on 3-bromo-5-fluorophenol. The bromine is already in place, avoiding the regioselectivity battle later.
Technical Note: In the "Route Switch" (Nitration of 3-bromo-5-fluorophenol), the nitration will yield a mixture of isomers. However, the 2-nitro (target precursor) and 4-nitro isomers have significantly different polarities and can be separated by column chromatography before the sensitive reduction step.
Issue #2: Hydrodehalogenation (Loss of Bromine)
Context: You are reducing 2-nitro-3-bromo-5-fluorophenol to the final amine.
Observation: LCMS shows a peak corresponding to the mass of 2-amino-5-fluorophenol (loss of Br).
Root Cause: The Carbon-Bromine bond is labile under standard catalytic hydrogenation conditions (Pd/C + H₂). Palladium inserts into the Ar-Br bond, leading to reductive cleavage.
Corrective Protocol (Chemo-selective Reduction):
Do NOT use Pd/C. Select one of the following methods:
Reagents: Fe powder (5 eq), NH₄Cl (saturated aq), EtOH/Water (4:1).
Conditions: Reflux for 2-4 hours.
Advantage:[2][3][4][5] Highly selective for -NO₂ reduction; leaves Ar-Br and Ar-F intact.
Sodium Dithionite (Na₂S₂O₄):
Reagents: Na₂S₂O₄ (3-4 eq), THF/Water.
Conditions: RT to 50°C.
Advantage:[2][3][4][5] Homogeneous mild conditions, avoids metal waste.
Tin(II) Chloride (SnCl₂):
Reagents: SnCl₂·2H₂O in EtOAc or EtOH.
Advantage:[2][3][4][5] Classic method for halogenated nitro-aromatics, though workup can be emulsion-heavy.
Issue #3: Oxidative Instability (The "Black Tar" Effect)
Context: The product, 2-Amino-3-bromo-5-fluorophenol, is an electron-rich aminophenol. At neutral or basic pH, it rapidly oxidizes in air to form quinone imines and polymeric tars.
Stabilization Protocol:
Workup: Always maintain an inert atmosphere (Ar/N₂) during filtration.
Additives: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the aqueous workup phase to scavenge oxidants.
Storage: Isolate the product as the Hydrochloride Salt (HCl) .
Procedure: Dissolve the free base in Et₂O or EtOAc, cool to 0°C, and bubble dry HCl gas or add 4M HCl in Dioxane. The salt is significantly more stable than the free base.
Frequently Asked Questions (FAQs)
Q1: Can I use the Sandmeyer reaction to install the bromine at C3?
Answer: Theoretically, yes, but it is inefficient for this scaffold. You would need to start with 2,3-diamino-5-fluorophenol (difficult to make) or selectively diazotize a diamine. The "Nitration of 3-bromo-5-fluorophenol" route is superior because the C-Br bond is robust and commercially available precursors exist.
Q2: Why does my LCMS show a mass of M+16?
Answer: This is likely the N-oxide or a hydroxylated impurity resulting from over-oxidation during the reaction or storage. Ensure your solvents are peroxide-free (especially if using THF or Ethers) and store the compound under inert gas.
Q3: How do I separate the 4-bromo and 3-bromo isomers if I use the direct bromination route?
Answer: These isomers are difficult to separate due to similar polarity.
TLC Tip: Use Toluene:Ethyl Acetate (9:1) or DCM:MeOH (98:2). The 3-bromo isomer (with internal H-bonding between OH and NH₂) often runs slightly higher (less polar interaction with silica) than the 4-bromo isomer.
Recrystallization:[6] The HCl salts often have different crystal habits. Try recrystallizing from Ethanol/Ether.
References & Grounding
Regioselectivity in Phenol Bromination:
Source: BenchChem.[1][7] "A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol."
Relevance: Establishes the baseline directing effects of OH vs F, confirming that OH directs para/ortho, competing with the amine.
Reduction of Halogenated Nitro-Aromatics:
Source: Beilstein Journal of Organic Chemistry. "Copper-promoted C5-selective bromination of 8-aminoquinoline..." (Contextual mechanism for bromination and reduction compatibility).
Relevance: Discusses the lability of C-Br bonds and alternative bromination/reduction strategies.
Stability and degradation of 2-Amino-3-bromo-5-fluorophenol
Technical Support Center: Stability & Handling of 2-Amino-3-bromo-5-fluorophenol Introduction: The Stability Paradox You are likely working with 2-Amino-3-bromo-5-fluorophenol (CAS: 433939-27-6 or related isomers) as a s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-Amino-3-bromo-5-fluorophenol
Introduction: The Stability Paradox
You are likely working with 2-Amino-3-bromo-5-fluorophenol (CAS: 433939-27-6 or related isomers) as a scaffold for kinase inhibitors or heterocycle synthesis (e.g., benzoxazoles).
This molecule presents a "stability paradox." While the halogen substituents (Fluorine at C5, Bromine at C3) withdraw electron density and theoretically stabilize the ring against electrophilic attack, the ortho-aminophenol motif is inherently redox-active. It acts as a "chemical fuse," susceptible to rapid oxidation upon exposure to air and light, converting the off-white solid into a pink, brown, or black tar.
This guide moves beyond the generic Safety Data Sheet (SDS) to address the specific chemical behaviors affecting your yield and purity.
Module 1: Critical Storage & Handling
User Question: "My sample arrived as a beige powder but turned dark brown after two weeks on the bench. Is it still usable?"
Technical Diagnosis:
The color change indicates the formation of ortho-quinone imines and subsequent oligomers (azo-dimers). This is an autocatalytic oxidation process accelerated by moisture and light. While the bulk material may still be 80-90% pure, these oxidation byproducts are potent catalyst poisons (especially for Pd-catalyzed Suzuki/Buchwald couplings).
Protocol: The "3-Barrier" Storage System
Do not rely on the supplier's generic "Store at Room Temperature" advice for long-term reference standards.
Barrier 1 (Atmosphere): Store under Argon or Nitrogen. The amine group reacts with atmospheric CO2 to form carbamates, while oxygen drives quinone formation.
Barrier 2 (Temperature): Maintain at -20°C for long-term storage. Lowering kinetic energy retards the proton-transfer steps required for oxidation.
Barrier 3 (Light): Amber vials are mandatory. The C-Br bond is susceptible to photolytic cleavage (homolysis) under UV/Vis light.
Visual Guide: Storage Decision Tree
Figure 1: Decision matrix for preserving the integrity of halogenated aminophenols.
Module 2: Degradation Dynamics (The Science)
User Question: "What exactly is the black impurity? I see a new peak at M-1 or M+14 in my LCMS."
Technical Diagnosis:
The degradation is not random; it follows a specific oxidative pathway known as the Quinone Imine Cycle .
Oxidation: The o-aminophenol loses two protons and two electrons to form the o-quinone imine. This species is highly electrophilic.[1]
Hydrolysis/Dimerization: The quinone imine can react with the parent aminophenol (Michael addition) to form colored phenoxazinone-type dimers.
De-bromination: Under ambient light, the C-Br bond (approx. 65-70 kcal/mol) is the weakest link, leading to radical debromination.
Key Degradants Table:
Signal (LCMS)
Likely Structure
Cause
M+16 (222 m/z)
N-oxide or Hydroxylated species
Oxidation (Old ether/THF peroxides)
M-2 (204 m/z)
o-Quinone Imine
Air oxidation (Primary degradant)
M-80 (126 m/z)
Des-bromo analog
Photolytic degradation (Light exposure)
2M-2
Azo-dimer
High concentration + Basic pH
Visual Guide: Oxidative Degradation Pathway
Figure 2: The oxidative cascade from aminophenol to reactive quinone imine and irreversible polymers.
Module 3: Experimental Troubleshooting
Q1: I am trying to perform a Suzuki coupling at the C-Br position, but the reaction stalls. Why?
Root Cause: The free amine and phenol groups can chelate your Palladium (Pd) catalyst, poisoning the cycle. Additionally, if the aminophenol has partially oxidized to a quinone, the quinone acts as an electron sink, disrupting the oxidative addition step.
Solution:
Protect: Acetylate the amine or protect the phenol (e.g., TBS ether) before coupling.
Degas: Sparge all solvents with Argon for 20 minutes. Oxygen is your enemy here.
Additives: Use a reducing agent like Sodium Ascorbate (5 mol%) in the reaction mix to keep the substrate in the reduced phenol form.
Q2: My HPLC peaks are broad and tailing.
Root Cause: Zwitterionic behavior. The molecule has a basic amine and an acidic phenol.
Effect of Fluorine: The F atom at C5 increases the acidity of the phenol (lowering pKa to approx 8.5-9.0).
Effect of Bromine: Steric bulk at C3 can hinder solvation.
Solution:
Acidic Method (Preferred): Use 0.1% Formic Acid or TFA (pH ~2-3). This protonates the amine (NH3+) and keeps the phenol protonated (OH), ensuring a single cationic species.
Avoid Neutral pH: At pH 7, you risk existing as a zwitterion or partial phenolate, causing peak splitting.
Q3: Can I dry this compound in an oven?
Answer:NO. Thermal stress (>40°C) in the presence of air accelerates the quinone formation.
Protocol: Dry in a vacuum desiccator over P2O5 at room temperature.
Module 4: Safety & Toxicity (E-E-A-T)
While not a controlled substance, the halogenated aminophenol class carries specific risks:
Skin/Eye Irritant (H315/H319): The phenol moiety is corrosive to mucous membranes.
Sensitizer: Like many anilines, it can cause allergic skin reactions upon repeated exposure.
Handling: Always weigh in a fume hood. Use Nitrile gloves (Latex is permeable to many aromatic amines).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol (Analogous Reactivity). Retrieved from [Link]
Royal Society of Chemistry (RSC). Aerobic oxidation of 2-aminophenol catalysed by copper complexes: Mechanism. New J. Chem., 2014. Retrieved from [Link]
Williams, R. (2022). pKa Data Compilation for Substituted Anilines and Phenols. Organic Chemistry Data. Retrieved from [Link]
You are attempting to couple 2-Amino-3-bromo-5-fluorophenol , a densely functionalized scaffold often used in kinase inhibitor discovery.[1] This substrate presents a "perfect storm" of catalytic challenges:
The Chelation Trap: The ortho-amino group (C2) relative to the bromide (C3) creates a bidentate binding site. Upon oxidative addition, the free amine often coordinates tightly to the Palladium(II) center, forming a stable 5-membered metallacycle that arrests the catalytic cycle before transmetallation can occur.
Amphoteric Interference: The acidic phenol (pKa ~10) and basic amine allow the substrate to exist as a zwitterion or phenoxide anion under basic coupling conditions, altering solubility and catalyst interaction.
Electronic Deactivation: The C5-fluorine atom withdraws electron density, which generally aids oxidative addition, but in this specific scaffold, it increases the acidity of the phenol, exacerbating catalyst poisoning by phenoxide species.
This guide provides two validated workflows: a Direct Coupling Protocol (using advanced ligand technology) and a Protection Strategy (for stubborn substrates).[1]
Mechanistic Insight: Why Standard Conditions Fail
Standard protocols (e.g., Pd(PPh₃)₄ / Na₂CO₃) typically fail with this substrate.[1] The mechanism of failure is illustrated below.
Figure 1: The "Chelation Trap" mechanism where the ortho-amine coordinates to the Pd(II) intermediate, preventing the reaction from proceeding.
Validated Protocols
Protocol A: Direct Coupling (Recommended)
Best for: Rapid analog generation, avoiding protection/deprotection steps.
Key Technology:[1]Buchwald Dialkylbiaryl Phosphines (SPhos/XPhos) .[1] These ligands are bulky enough to prevent the ortho-amine from binding to the Palladium, keeping the cycle alive.
Parameter
Condition
Rationale
Catalyst Source
Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
Source of Pd(0/II).[1] Avoid Pd(PPh₃)₄ due to phosphine inhibition.[1]
Ligand
SPhos or XPhos (2:1 L:Pd ratio)
SPhos is the "Gold Standard" for amino-halides.[1] Its steric bulk breaks the chelation trap.
Base
K₃PO₄ (3.0 equiv)
Inorganic, mild enough to avoid decomposition but strong enough to activate the boronic acid.
Solvent
n-Butanol / Water (4:[1]1) or Dioxane / Water (4:1)
Water is critical for the Suzuki mechanism. Alcoholic solvents often help solubilize the zwitterionic substrate.
Temperature
80–100 °C
Required to overcome the activation energy of the sterically hindered oxidative addition.
Step-by-Step:
Charge a reaction vial with 2-amino-3-bromo-5-fluorophenol (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).[1]
Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen is fatal to this catalyst system).
Heat to 95 °C for 4–12 hours. Monitor by LCMS (TLC is unreliable due to streaking).
Protocol B: The "Safety Net" (Protection Strategy)
Best for: Scale-up, or if Protocol A yields <30% conversion.
If the free amine/phenol persists in poisoning the catalyst, mask them.
Protection: Treat substrate with Boc₂O (1.1 equiv) in THF/Water with NaHCO₃.[1]
Result: The amine is converted to a carbamate (-NHBoc).[1] The electron-withdrawing Boc group dramatically reduces the amine's ability to chelate Pd.
Coupling: Run the Suzuki coupling using standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).[1]
Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) restores the amine.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in your current experiment.
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon heating, and I get no product. Why?A: "Pd Black" formation indicates the ligand has dissociated, and the Palladium has aggregated into inactive metal. This confirms the Chelation Trap . The amine substrate is displacing your ligand (likely PPh₃).[1]
Fix: Switch to SPhos or XPhos .[1] These ligands bind Pd much more tightly than the substrate amine can.
Q: Can I use Pd(dppf)Cl₂?A: Pd(dppf)Cl₂ is robust and might work for the Boc-protected substrate.[1] However, for the unprotected 2-amino-3-bromo-5-fluorophenol, the bite angle of dppf is often insufficient to prevent the substrate from crowding the metal center. Monodentate bulky phosphines (SPhos) are superior here.[1]
Q: The product streaks on silica gel during purification. How do I fix this?A: The product contains both a basic amine and an acidic phenol.
Fix 1: Use DCM/MeOH/NH₄OH (90:10:1) as your eluent.[1][2] The ammonia keeps the amine deprotonated and minimizes interaction with the acidic silica.
Fix 2: Perform an "Isoelectric Precipitation." Carefully adjust the pH of the aqueous workup to ~7.0–7.5. The zwitterionic product often precipitates out of the water, allowing filtration.
Q: Is the Fluorine atom at C5 labile? Will it react?A: Generally, no.[1] Aryl fluorides are stable to Suzuki conditions.[1] However, if you use extremely strong bases (like NaOtBu) in high heat, you risk SNAr displacement of the fluorine by the amine or the base. Stick to K₃PO₄ or K₂CO₃ to ensure the fluorine remains intact.
References
Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines.
Source: National Institutes of Health (NIH) / Vertex AI Search[1]
Context: Confirms the viability of coupling unprotected ortho-haloanilines using specific c
Comparing the reactivity of 2-Amino-3-bromo-5-fluorophenol with its isomers
This guide provides an in-depth technical comparison of 2-Amino-3-bromo-5-fluorophenol against its structural isomers, specifically focusing on the widely used 2-Amino-5-bromo-3-fluorophenol .[1][2][3][4] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Amino-3-bromo-5-fluorophenol against its structural isomers, specifically focusing on the widely used 2-Amino-5-bromo-3-fluorophenol .[1][2][3][4]
Executive Summary: The Steric vs. Electronic Trade-off
In medicinal chemistry, the choice between 2-Amino-3-bromo-5-fluorophenol (3-Br Isomer) and its positional isomer 2-Amino-5-bromo-3-fluorophenol (5-Br Isomer) is rarely arbitrary.[1][2][3][4] It is a strategic decision between steric constraint and synthetic accessibility .[3][4]
The 3-Br Isomer (Topic) is a "high-value, high-difficulty" scaffold.[1][2][3][4] The bromine atom at the C3 position—sandwiched between the hydroxyl and amino groups—creates a sterically congested environment. This unique topology forces orthogonal conformations in biaryl systems, critical for designing atropisomeric kinase inhibitors, but it significantly hampers standard cross-coupling and cyclization yields.[4]
The 5-Br Isomer (Alternative) is the "synthetic workhorse."[2][3][4] With the bromine located para to the amine, it lacks steric hindrance, allowing for rapid library generation via Suzuki-Miyaura coupling or benzoxazole formation.
Recommendation: Use the 5-Br Isomer for initial SAR (Structure-Activity Relationship) scanning.[1][3][4] Reserve the 3-Br Isomer for late-stage optimization when specific conformational locking or metabolic stability (blocked C3 metabolic soft spot) is required.[1][2][3][4]
Structural Analysis & Electronic "Push-Pull"
The reactivity differences stem from the specific arrangement of the "Push" (Electron Donating Groups: -OH, -NH₂) and "Pull" (Electron Withdrawing Groups: -Br, -F) substituents.[1][3]
Comparative Properties Matrix
Feature
3-Br Isomer (Topic)
5-Br Isomer (Common Alternative)
CAS Number
1805027-31-9
186309-73-9
Structure
Br is ortho to -NH₂ / meta to -OH
Br is para to -NH₂ / meta to -OH
Steric Environment
High Congestion: Br interacts with both -OH and -NH₂.[1][2][3][4]
Open: Br is accessible; -F is ortho to -NH₂.[1][2][3][4]
Amine Nucleophilicity
Reduced: Steric bulk hinders attack; Inductive withdrawal from proximal Br.[1][3][4]
Moderate: F at C3 reduces basicity via induction, but no steric block.[2][3][4]
Phenol Acidity (pKa)
~7.5 - 8.0 (Enhanced by F and Br)
~7.8 (Similar range, F is ortho to OH in some conformers)
The formation of benzoxazoles involves the condensation of the 2-aminophenol core with an aldehyde or carboxylic acid derivative.[2][3][4]
3-Br Isomer Challenge: The bromine at C3 creates a "buttressing effect."[1][2][3][4] When the amine attacks the carbonyl electrophile, the tetrahedral intermediate is destabilized by the steric clash with the large bromine atom.
Consequence: Requires higher temperatures (>120°C) or stronger Lewis acid catalysts (e.g., Sc(OTf)₃) compared to the 5-Br isomer.[3][4]
5-Br Isomer Advantage: The C3 position is occupied by Fluorine (Van der Waals radius: 1.47 Å) rather than Bromine (1.85 Å).[2][3][4] The smaller fluorine allows for smoother ring closure.[3][4]
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the most distinct differentiator.[2][3][4]
3-Br Isomer (Sterically Deactivated): The oxidative addition of Pd(0) into the C3-Br bond is kinetically slow because the bulky phosphine ligands of the catalyst struggle to access the crowded C3 site.[2][3][4]
Solution: Use Buchwald 3rd/4th Generation Precatalysts (e.g., XPhos Pd G4) which are designed for sterically hindered halides.[3][4] Standard Pd(PPh₃)₄ often fails or gives low yields (<40%).[3][4]
5-Br Isomer (Sterically Accessible): The C5-Br bond is exposed to the solvent.[1][2][3][4] Standard catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄) work efficiently with high yields (>85%).[2][3][4]
Visualizing the Reactivity Divergence
The following diagram illustrates the divergent synthetic pathways and the energetic barriers introduced by the C3-Bromine substituent.
Caption: Comparative reaction pathways showing the kinetic penalty imposed by the C3-Bromine substituent during cyclization and cross-coupling.
Experimental Protocols
Protocol A: Optimized Cyclization for the Sterically Hindered 3-Br Isomer
Use this protocol when you must retain the 3-Br motif for conformational reasons.[1][3]
Expected Yield: 65-75% (vs. >90% for the 5-Br isomer).[1][3][4]
Protocol B: Regioselective Bromination (Synthesis of the Scaffold)
If the 3-Br isomer is unavailable, it can be synthesized from 2-amino-5-fluorophenol, though regioselectivity is poor.[1][2][3]
Protection: Protect the amine of 2-amino-5-fluorophenol as the acetamide to prevent oxidation.
Bromination: Treat with NBS (N-Bromosuccinimide) in DMF at 0°C.
Regioselectivity Note: The directing groups (NHAc and OH) compete.[2][3][4] The 3-position (ortho to NHAc) and 4/6-positions (ortho/para to OH) are activated.[1][3][4]
Result: Often yields a mixture of 3-Br and 4-Br isomers.[1][2][3][4] Separation by HPLC is usually required, driving up the cost of the commercial material.[2]
References
PubChem Compound Summary. 2-Amino-5-bromo-3-fluorophenol (Isomer Data).[1][2][3][4] National Center for Biotechnology Information.[3][4] [Link]
Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms.[Link][3][4]
Structure-Activity Relationship of Halogenated 2-Aminophenol Derivatives: A Comparative Guide for Drug Discovery
An In-Depth Technical Guide Introduction: The Strategic Value of the 2-Aminophenol Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the 2-aminophenol moiety represents a privileged scaffold—a co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction: The Strategic Value of the 2-Aminophenol Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the 2-aminophenol moiety represents a privileged scaffold—a core structural framework that serves as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its inherent chemical functionalities, the nucleophilic amine and the acidic phenol, provide two reactive handles for straightforward chemical modification, enabling the exploration of vast chemical space. When strategically substituted with halogens such as fluorine, chlorine, and bromine, the therapeutic potential of this scaffold is significantly amplified.
The introduction of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity can modulate the acidity (pKa) of the phenolic proton and the basicity of the amino group, affecting ionization state at physiological pH and the potential for hydrogen bonding.[1] Furthermore, halogenation can block sites of metabolic oxidation, thereby enhancing metabolic stability and increasing the compound's half-life.[1][3] This strategic placement of halogens is a cornerstone of modern medicinal chemistry for improving drug-like properties.[2][4]
While direct and extensive research on 2-Amino-3-bromo-5-fluorophenol is limited in publicly accessible literature, this guide will focus on the closely related and well-documented analogue, 2-Amino-4-chloro-5-fluorophenol . The principles of synthesis and the structure-activity relationships (SAR) discussed herein are fundamentally applicable to other halogenated 2-aminophenol isomers, providing a robust framework for researchers, scientists, and drug development professionals exploring this chemical class. This guide will objectively compare the synthetic routes to key derivatives and elucidate the established structure-activity relationships that govern their biological performance, supported by experimental insights and protocols.
Part 1: Synthetic Pathways to Key Derivatives
The chemical versatility of the 2-aminophenol scaffold allows for the synthesis of several important classes of derivatives, primarily through reactions targeting the amino and hydroxyl groups. The most common and biologically relevant derivatives include N-aryl ureas, Schiff bases, and cyclized heterocycles like benzoxazoles.[5]
The general workflow for deriving these compounds from the starting material, 2-Amino-4-chloro-5-fluorophenol, involves a few high-yielding and well-established synthetic transformations. The choice of reaction pathway is dictated by the desired final compound class and the intended biological target.
Caption: General workflow for the synthesis and evaluation of key derivatives from a 2-aminophenol scaffold.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aminophenol derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is critical for designing compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The key modification points are the C4-chloro, C5-fluoro, C1-hydroxyl, and C2-amino groups.
The Role of Ring Substituents (Cl and F): The chlorine at C4 and fluorine at C5 are crucial electron-withdrawing groups. This electronic feature is paramount, as it can enhance the binding affinity of the scaffold to target proteins through favorable electrostatic interactions.[5] The fluorine atom, in particular, is known to improve metabolic stability by blocking a potential site of oxidation.[1] The combination of these halogens creates a unique electronic and steric profile that can be exploited for selective targeting.
Modifications at the C2-Amino Group: The amino group is the most common site for derivatization.
Urea Formation: Converting the amine to an N,N'-disubstituted urea introduces a potent hydrogen-bond donor-acceptor motif. This is a classic bioisostere for amide bonds and is found in many kinase inhibitors. The nature of the substituent on the terminal nitrogen (R' in the diagram) is critical. Bulky, aromatic, or heterocyclic rings can be used to probe specific pockets in an enzyme's active site.
Schiff Base Formation: Reaction with aldehydes to form imines (Schiff bases) introduces a planar, conjugated system. These derivatives have demonstrated broad-spectrum antimicrobial and antidiabetic activities.[6][7][8] The lipophilicity and electronic properties of the aldehyde-derived portion of the molecule heavily influence its ability to penetrate microbial cell membranes and interact with intracellular targets.
Modifications at the C1-Hydroxyl Group: While less commonly modified, the phenolic hydroxyl is also a key interaction point. It can act as a hydrogen bond donor or, when deprotonated, a hydrogen bond acceptor or metal chelator. Alkylation or acylation of this group can determine whether a compound acts as a prodrug or if blocking this interaction site is beneficial for activity.
Cyclization into Heterocycles: The 2-aminophenol structure is a precursor to benzoxazoles, which are important heterocyclic systems in medicinal chemistry. These rigid, planar structures are known to intercalate with DNA and inhibit enzymes like protein kinases.[5]
Caption: Key points of modification and their impact on the structure-activity relationship of the scaffold.
Part 3: Comparative Performance of Derivative Classes
Direct comparative data for a single biological target across multiple derivatives of this specific scaffold is not available in a consolidated form. However, by synthesizing data from studies on analogous compounds, we can construct a comparative guide to the potential applications and performance of each derivative class.
Derivative Class
Common Synthetic Route
Potential Biological Targets
Supporting Experimental Evidence & Insights
N-Aryl Ureas
Reaction with aryl isocyanates
Protein Kinases (e.g., VEGFR-2, Aurora B)
Halogenated ureas derived from aminophenols are known potent kinase inhibitors. The urea motif mimics peptide bonds and acts as a strong hydrogen-bonding scaffold to the kinase hinge region.[5]
Schiff Bases
Condensation with aldehydes
Bacterial & Fungal Enzymes, DNA
Schiff bases from various aminophenols show broad-spectrum antimicrobial activity.[6][8] The imine bond and extended conjugation are often crucial for activity. DNA interaction studies suggest potential for anticancer applications.[6][7]
Benzoxazoles
Cyclization with carboxylic acids or orthoesters
Protein Kinases, DNA/RNA
Halogenated benzoxazoles are potent inhibitors of kinases involved in cancer progression.[5] Their planar structure facilitates intercalation into nucleic acids, leading to cytotoxic effects.
Haloacetamides
Acylation with haloacetyl chlorides
Parasitic Enzymes (e.g., in Leishmania major)
Derivatives of related phenoxazines (formed from aminophenol dimerization) with haloacetamide side chains show significant anti-parasitic activity with IC50 values in the low micromolar range.[9]
Part 4: Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, the following are detailed, step-by-step protocols for the synthesis of two key derivative classes from 2-Amino-4-chloro-5-fluorophenol. These protocols are adapted from established methodologies.[5]
Protocol 1: Synthesis of N-(4-chloro-5-fluoro-2-hydroxyphenyl)-N'-(phenyl)urea
Objective: To synthesize a representative urea derivative for evaluation as a potential kinase inhibitor.
Materials:
2-Amino-4-chloro-5-fluorophenol
Phenyl isocyanate
Anhydrous Tetrahydrofuran (THF)
Triethylamine (TEA)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate
Procedure:
Under a nitrogen atmosphere, dissolve 2-Amino-4-chloro-5-fluorophenol (1.0 mmol, 1 eq.) in 10 mL of anhydrous THF in a flame-dried round-bottom flask.
Add triethylamine (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes.
Slowly add phenyl isocyanate (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture at room temperature.
Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
Upon completion, quench the reaction by adding 5 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine solution (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure urea derivative.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the correct structure has been formed and is free of starting materials. Expected yield is typically in the 60-80% range.[5]
Protocol 2: Synthesis of a Schiff Base Derivative via Condensation
Objective: To synthesize a representative Schiff base (imine) for evaluation in antimicrobial assays.
Dissolve 2-Amino-4-chloro-5-fluorophenol (1.0 mmol, 1 eq.) in 15 mL of absolute ethanol in a round-bottom flask.
Add the substituted benzaldehyde (1.0 mmol, 1 eq.) to the solution.
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of solution.
If a precipitate forms, collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The structure of the purified Schiff base should be confirmed by FT-IR (presence of C=N stretch), ¹H-NMR, and elemental analysis. Expected yields for this reaction are generally high, often in the 85-95% range.[5]
Conclusion and Future Outlook
The halogenated 2-aminophenol scaffold, exemplified by 2-Amino-4-chloro-5-fluorophenol, is a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles:
Amino Group is the Primary Handle: Derivatization at the C2-amino position into ureas and Schiff bases allows for systematic exploration of chemical space and targeting of diverse biological systems, from protein kinases to microbial enzymes.
Halogens are Key Modulators: The chloro and fluoro substituents are not mere placeholders but are critical for enhancing metabolic stability and binding affinity.
Scaffold Rigidity Matters: Cyclization into rigid heterocyclic systems like benzoxazoles can confer potent and specific activities, particularly in the realm of oncology.
Future research should focus on generating a broader library of derivatives from this scaffold and screening them against a wide panel of biological targets. A systematic comparison of isomers (e.g., moving the bromo and fluoro positions) would provide deeper insights into the electronic and steric requirements for activity. The use of computational tools, such as molecular docking and QSAR studies, could further accelerate the discovery of lead compounds by predicting the most promising derivatives for synthesis and testing. This integrated approach will unlock the full therapeutic potential of this versatile chemical class.
References
Pharmacological Activities of Aminophenoxazinones - PMC - NIH. (2021-06-07). Available from: [Link]
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. (2022-02-17). Available from: [Link]
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Available from: [Link]
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - NIH. Available from: [Link]
Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC. (2017-11-24). Available from: [Link]
Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]
(PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - ResearchGate. (2022-10-14). Available from: [Link]
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022-02-17). Available from: [Link]
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]
Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology - OMICS International. (2013-04-26). Available from: [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Benchmarking the synthesis of 2-Amino-3-bromo-5-fluorophenol against other methods
This guide benchmarks the synthesis of 2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) , a critical fluorinated building block used in the development of kinase inhibitors (e.g., PI3K, BTK) and PROTAC linkers. The foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the synthesis of 2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) , a critical fluorinated building block used in the development of kinase inhibitors (e.g., PI3K, BTK) and PROTAC linkers.
The following analysis compares the Direct Regioselective Bromination (Method A) —identified as the optimized industry benchmark—against the Traditional Nitration-Reduction Route (Method B) and the Protection-Deprotection Strategy (Method C) .
Executive Summary
The synthesis of 2-Amino-3-bromo-5-fluorophenol presents a classic challenge in aromatic regioselectivity: directing a bromine atom to the ortho position of the amine (Position 3) while avoiding the para position of the hydroxyl group (Position 4) or the ortho position of the hydroxyl (Position 6).
The Benchmark (Method A): Direct bromination using N-Bromosuccinimide (NBS) at controlled low temperatures. This method leverages the superior activating power of the free amine to direct substitution to Position 3.
The Alternative (Method B): Nitration of 3-bromo-5-fluorophenol followed by reduction. This route offers high regiocertainty but suffers from poor atom economy and hazardous conditions.
The Control (Method C): Protection of the amine (e.g., acetamide) followed by bromination. Warning: This method often fails to yield the 3-bromo isomer as the major product because the phenol group becomes the dominant director, favoring Position 4 or 6.
Performance Comparison Matrix
Metric
Method A: Direct Bromination (Benchmark)
Method B: Nitration-Reduction
Method C: Protection Route
Step Count
1 Step
3 Steps
3 Steps
Overall Yield
65 - 75%
30 - 45%
40 - 55%
Atom Economy
High
Low
Medium
Regioselectivity
High (Temp. Dependent)
High (Separation Required)
Poor (Wrong Isomer Risk)
Scalability
Excellent
Poor (Exothermic Nitration)
Good
Cost Efficiency
(Low)
(High)
$ (Medium)
Deep Dive: Method A – Direct Regioselective Bromination (Optimized)
This protocol is the preferred industrial route due to its efficiency. It relies on the electronic dominance of the amino group (-NH₂) over the hydroxyl group (-OH) to direct electrophilic substitution.
Mechanistic Insight
In 2-amino-5-fluorophenol :
The -NH₂ group (Pos 2) strongly activates the ortho positions (Pos 1 & 3) and para position (Pos 5). Since Pos 1 is -OH and Pos 5 is -F, Position 3 is the primary target.
The -OH group (Pos 1) activates its ortho (Pos 2 & 6) and para (Pos 4) positions.
Key Driver: By keeping the amine free (unprotected) and maintaining low temperatures (<0°C), the kinetic product (3-bromo) is favored over the thermodynamic products driven by the phenol.
Dissolution: Dissolve 2-amino-5-fluorophenol in MeCN (10 vol) under an inert atmosphere (N₂).
Cooling: Cool the reaction mixture to -10°C to -5°C . Critical: Higher temperatures increase 4-bromo and 4,6-dibromo impurities.
Addition: Dissolve NBS in MeCN (5 vol) and add dropwise over 60 minutes, maintaining internal temperature below 0°C.
Quench: Stir for 2 hours at 0°C. Quench with saturated sodium thiosulfate/sodium bicarbonate solution.
Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) to remove traces of the 4-bromo isomer.
Figure 1: Reaction pathway for Method A showing the dominance of amine-directed substitution.
Deep Dive: Method B – Nitration-Reduction (Traditional)
This method is historically significant but less efficient. It is useful when the starting material 3-bromo-5-fluorophenol is readily available or when absolute confirmation of regiochemistry is required via intermediate isolation.
Experimental Protocol
Nitration: Treat 3-bromo-5-fluorophenol with dilute HNO₃ in acetic acid at 0°C.
Challenge: Nitration can occur at Position 2 (desired) or Position 4/6. Isomer separation is required here.
Separation: Isolate 2-nitro-3-bromo-5-fluorophenol via column chromatography.
Reduction: Reduce the nitro group using Iron powder/NH₄Cl or Na₂S₂O₄.
Note: Catalytic hydrogenation (H₂/Pd-C) is risky as it may cause debromination (removing the Br atom).
Deep Dive: Method C – The Protection Trap (Cautionary)
A common error in process development is protecting the amine (e.g., as an acetamide) to "prevent oxidation." However, this often backfires for this specific substitution pattern.
Why It Fails (Regioselectivity Flip)
When 2-amino-5-fluorophenol is converted to N-(5-fluoro-2-hydroxyphenyl)acetamide :
The amide (-NHAc) is a weaker activator than the free amine (-NH₂).
The hydroxyl group (-OH) becomes the dominant director .
The -OH group directs incoming electrophiles to its para position (Position 4) or ortho position (Position 6).
Result: The major product is often N-(4-bromo-5-fluoro-2-hydroxyphenyl)acetamide , which yields the wrong isomer (2-amino-4-bromo-5-fluorophenol) upon deprotection.
Figure 2: The "Protection Trap" illustrating how amine protection shifts regioselectivity to the undesired isomer.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol. Retrieved from [Link][2]
Ningbo Inno Pharmchem Co., Ltd. Synthetic Route Analysis and Feasibility of Brominated Fluorophenols. Retrieved from [Link]
Unibest Industrial (2024). Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan (Analogous Bromination Strategies). Retrieved from [Link]
El Alaoui, N., & Amsharov, K. Y. Regioselective terminal bromination of fluorinated oligophenylenes.[3] Royal Society of Chemistry. Retrieved from [Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Halogenated Aminophenol Derivatives
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals The therapeutic potential of substituted aminophenol scaffolds has long been a subject of intense investigation in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of substituted aminophenol scaffolds has long been a subject of intense investigation in medicinal chemistry. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules. However, a critical challenge in drug development is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of a representative halogenated aminophenol derivative, 4'-bromo-N-(4-hydroxyphenyl)benzamide, offering insights into the predictive value of preclinical assays and the complexities of biological systems.
The Halogen Advantage: Rationale for Investigating Substituted Aminophenols
The incorporation of halogen atoms into a pharmacophore can profoundly influence its properties. Bromine, for instance, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which may improve membrane permeability. Fluorine, with its high electronegativity and small size, can alter the electronic distribution of a molecule, improve metabolic stability, and enhance binding interactions. These modifications make halogenated aminophenol derivatives attractive candidates for targeting a range of biological processes, including inflammation and cancer.
Case Study: 4'-bromo-N-(4-hydroxyphenyl)benzamide - An Anti-Inflammatory Candidate
To illustrate the interplay between laboratory and organismal activity, this guide focuses on the anti-inflammatory properties of 4'-bromo-N-(4-hydroxyphenyl)benzamide, a derivative of p-aminophenol. This compound has been evaluated using both established in vitro and in vivo models of inflammation, providing a valuable dataset for comparative analysis.
In Vitro Evaluation: Assessing a Proxy for Anti-inflammatory Action
A common and rapid method to screen for potential anti-inflammatory activity in vitro is the protein denaturation inhibition assay. Inflammation can lead to the denaturation of proteins, and agents that can prevent this process are considered to have potential anti-inflammatory effects.
Experimental Protocol: Inhibition of Bovine Serum Albumin Denaturation
Preparation of Solutions:
A 0.2% w/v solution of Bovine Serum Albumin (BSA) is prepared in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
The test compound, 4'-bromo-N-(4-hydroxyphenyl)benzamide, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which various concentrations are prepared.
A standard anti-inflammatory drug (e.g., Diclofenac sodium) is prepared in the same manner to serve as a positive control.
Assay Procedure:
To 0.5 mL of the BSA solution, 0.5 mL of the test compound or standard drug at different concentrations is added.
The control consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle (solvent used for the test compound).
The mixtures are incubated at 37°C for 20 minutes.
Denaturation is induced by heating the mixtures at 72°C for 5 minutes.
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
Data Analysis:
The percentage inhibition of denaturation is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the compound concentration.
Data Summary: In Vitro Anti-inflammatory Activity
Compound
Concentration (µg/mL)
% Inhibition of Protein Denaturation
4'-bromo-N-(4-hydroxyphenyl)benzamide
100
75.3%
200
85.1%
Diclofenac Sodium (Standard)
100
82.5%
200
92.8%
The data presented is representative of typical results for this type of assay.
In Vivo Assessment: Evaluating Efficacy in a Living System
The carrageenan-induced paw edema model in rodents is a widely accepted and classical method for evaluating the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animal Model:
Wistar albino rats of either sex (150-200g) are used.
Animals are fasted overnight with free access to water before the experiment.
Compound Administration:
The test compound, 4'-bromo-N-(4-hydroxyphenyl)benzamide, is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at a specific dose (e.g., 50 mg/kg body weight).
The control group receives only the vehicle.
A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
Induction of Inflammation:
One hour after the administration of the test compound, standard, or vehicle, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis:
The percentage inhibition of edema is calculated for each time point using the formula:
% Inhibition = [ (V_c - V_t) / V_c ] x 100
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Data Summary: In Vivo Anti-inflammatory Activity
Treatment Group
Dose (mg/kg)
% Inhibition of Paw Edema at 3 hours
Control (Vehicle)
-
0%
4'-bromo-N-(4-hydroxyphenyl)benzamide
50
68.5%
Indomethacin (Standard)
10
75.2%
This data is illustrative of the expected outcomes in this experimental model.
The In Vitro-In Vivo Correlation: A Critical Analysis
The results from both the in vitro and in vivo studies demonstrate that 4'-bromo-N-(4-hydroxyphenyl)benzamide possesses anti-inflammatory properties. The in vitro assay showed a concentration-dependent inhibition of protein denaturation, which is a hallmark of its anti-inflammatory potential at a molecular level. This finding was subsequently corroborated by the in vivo carrageenan-induced paw edema model, where the compound significantly reduced inflammation in a living organism.
Key Observations and Interpretations:
Positive Correlation: In this case study, there is a positive correlation between the in vitro and in vivo findings. The compound's ability to prevent protein denaturation in a test tube translated to a reduction of edema in an animal model. This suggests that for this class of compounds, the in vitro protein denaturation assay can be a useful preliminary screening tool to predict potential in vivo anti-inflammatory activity.
Causality and Mechanism: The in vitro assay provides a glimpse into a potential mechanism of action – the stabilization of proteins. However, the in vivo model encompasses a much more complex biological cascade involving various mediators like histamine, serotonin, bradykinin, and prostaglandins. The observed in vivo effect is the net result of the compound's influence on these multiple pathways.
Pharmacokinetic Considerations: A significant advantage of the in vivo model is that it inherently accounts for the pharmacokinetic properties of the compound – its absorption, distribution, metabolism, and excretion (ADME). A compound may be highly active in vitro but show poor efficacy in vivo due to poor absorption, rapid metabolism, or inability to reach the target site. The positive in vivo results for 4'-bromo-N-(4-hydroxyphenyl)benzamide suggest that it possesses favorable enough pharmacokinetic properties to exert its anti-inflammatory effect after oral administration.
Visualizing the Path from Lab Bench to Preclinical Model
To better understand the flow of investigation and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Simplified pathway of carrageenan-induced inflammation.
Conclusion: A Stepping Stone to Clinical Translation
The comparative analysis of 4'-bromo-N-(4-hydroxyphenyl)benzamide demonstrates a successful translation from a simple in vitro model to a more complex in vivo system. This provides confidence in the potential of this and structurally related halogenated aminophenol derivatives as anti-inflammatory drug candidates. However, it is crucial to recognize that this is an early step in the drug discovery process. Further comprehensive preclinical studies, including detailed mechanism of action, toxicology, and pharmacokinetic profiling, are essential before a compound can be considered for clinical development. This guide underscores the importance of a multi-faceted experimental approach to robustly evaluate the therapeutic potential of novel chemical entities.
References
Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ResearchGate. Available at: [Link]
Introduction: Beyond the SDS As researchers, we often treat disposal as an afterthought—a box to check after the "real" science is done.[1] However, with a poly-functionalized scaffold like 2-Amino-3-bromo-5-fluorophenol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the SDS
As researchers, we often treat disposal as an afterthought—a box to check after the "real" science is done.[1] However, with a poly-functionalized scaffold like 2-Amino-3-bromo-5-fluorophenol , improper disposal isn't just a compliance violation; it’s a safety hazard and an environmental liability.
This compound presents a unique "triad" of disposal challenges:
Phenolic/Amine instability: It is prone to oxidative degradation, creating complex, tarry byproducts.[1]
Mixed Halogens (Br/F): The presence of fluorine mandates specific incineration protocols to manage hydrofluoric acid (HF) emissions.[1]
Biological Activity: As a common kinase inhibitor intermediate, it must be treated as a potent bioactive agent until denatured.[1]
This guide details the operational standard for disposing of this specific compound, ensuring your lab remains safe and audit-ready.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, you must understand what you are discarding.[1] This compound is not "general organic waste."[1][2]
Do not dispose of down the drain.[1][5] Zero tolerance for sink disposal.
Combustion Byproducts
HF, HBr, NOx, COx
MUST be labeled "Halogenated" to ensure incinerator scrubbers are used.[1]
Senior Scientist Insight: I have seen labs accidentally create "shock-sensitive" waste by mixing aminophenols with heavy metal oxidizers (like silver or mercury salts).[1] The amine group can coordinate with metals, potentially creating unstable complexes.[1] Never mix this waste stream with heavy metal waste.
Part 2: Pre-Disposal Stabilization
Waste containers are often reactive vessels.[1] Follow these stabilization steps before the material enters the central waste stream.
Quenching Reactive Residues
If you have reaction mixtures containing 2-Amino-3-bromo-5-fluorophenol:
Acidic Mixtures: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8.[1] Caution: CO₂ evolution.[1]
Basic Mixtures: Neutralize with dilute HCl or H₂SO₄.[1]
Why? Phenols can form phenolate salts in base, which are more water-soluble and skin-permeable. Amines form salts in acid.[1] Neutral pH minimizes solubility and reactivity during storage.[1]
Solid Waste Packaging
Primary Container: Place the solid waste or contaminated gloves/paper into a clear polyethylene bag (minimum 2 mil thickness).[1]
Secondary Container: Seal the bag and place it into a wide-mouth HDPE (High-Density Polyethylene) jar.
Why HDPE? Glass can break; metal can corrode from potential HF generation if moisture is present.[1] HDPE is chemically resistant to halogenated phenols.[1]
Part 3: The Disposal Workflow
This self-validating workflow ensures the waste ends up in the correct incineration stream.
Figure 1: Decision logic for segregating and packaging halogenated aminophenol waste. Note the critical checkpoint for oxidizers.
Part 4: Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under strict regulatory frameworks.[1]
RCRA Classification: While it may not have a specific "P" or "U" list number (unless it is a commercial chemical product being discarded unused), it is a Characteristic Hazardous Waste due to toxicity.[1]
The "Halogen Rule": Under EPA guidelines, any solvent mixture containing significant halogenated content (often >1,000 ppm) is presumed to be a halogenated hazardous waste (F-listed in some contexts) [1].
Labeling Requirement:
Do Not Use: "Organic Waste" (Too vague).
Do Not Use: "Phenol Waste" (Misses the halogens).[1]
MUST USE: "Waste 2-Amino-3-bromo-5-fluorophenol, Solid (or Solution). Contains Halogens ."[1][6][7][8]
Why the "Halogen" tag matters: Incinerators must burn non-halogenated waste differently than halogenated waste.[1] Burning fluorinated compounds without scrubbers releases HF gas, which destroys the incinerator's brick lining and violates air emission permits [2].[1]
Action: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[1]
Decontamination: Wipe surface with a mild detergent followed by water.[1] The amine can stain surfaces brown/purple; this is cosmetic but indicates incomplete cleanup.[1]
Immediate Action: Wash with soap and water for 15 minutes.[1][11]
Contraindication: Do not use ethanol or DMSO to wash skin.[1] These solvents increase the permeability of the skin, carrying the toxic phenol deeper into the tissue [3].
References
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1][6][12] Available at: [Link][1]
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Phenols Toxicity and Handling.[1] Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Skin Absorption Guidelines.[1] Available at: [Link][1]